N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
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Overview
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide typically involves the reaction of 3-furan-3-yl-3-hydroxypropylamine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
- N-[3-(Thiophene-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
- N-[3-(Pyrrole-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
Uniqueness
N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is more reactive compared to other heterocyclic rings such as thiophene and pyrrole, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-19(18-12-14-25-15-18)11-13-22-21(24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,23H,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVFQQUVKMGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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